2-[(2,6-Dichlorobenzyl)oxy]-5-nitrobenzaldehyde
Description
2-[(2,6-Dichlorobenzyl)oxy]-5-nitrobenzaldehyde (molecular formula: C₁₄H₈Cl₂NO₄, molecular weight: 337.13 g/mol) is a halogenated aromatic aldehyde characterized by a benzaldehyde core substituted with a nitro group at the 5-position and a 2,6-dichlorobenzyl ether group at the 2-position. Its crystallographic data, if available, would typically be refined using programs like SHELX , ensuring precise structural validation.
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methoxy]-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO4/c15-12-2-1-3-13(16)11(12)8-21-14-5-4-10(17(19)20)6-9(14)7-18/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMQLRAYSJPSDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)[N+](=O)[O-])C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379030 | |
| Record name | 2-[(2,6-dichlorobenzyl)oxy]-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219539-46-5 | |
| Record name | 2-[(2,6-dichlorobenzyl)oxy]-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[(2,6-Dichlorobenzyl)oxy]-5-nitrobenzaldehyde typically involves the reaction of 2,6-dichlorobenzyl alcohol with 5-nitrosalicylaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-[(2,6-Dichlorobenzyl)oxy]-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-[(2,6-Dichlorobenzyl)oxy]-5-nitrobenzaldehyde serves as a valuable intermediate for synthesizing more complex organic molecules. Its unique functional groups enable various chemical transformations, including oxidation and nucleophilic substitution reactions.
The compound exhibits significant biological activities that make it a candidate for further research in pharmacology:
- Antimicrobial Activity:
- In vitro studies demonstrated effectiveness against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
- Minimum inhibitory concentrations (MICs) ranged from 50 to 100 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
- Anticancer Activity:
- The compound showed cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), with IC50 values in the micromolar range.
- Mechanism studies indicate induction of apoptosis via caspase activation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | X |
- Anti-inflammatory Properties:
- In animal models, it significantly reduced inflammation in carrageenan-induced paw edema.
- Biomarkers such as TNF-alpha and IL-1β were notably decreased.
Medicinal Chemistry
Research is ongoing to explore the potential of this compound as a pharmaceutical agent targeting diseases such as cancer and bacterial infections. Its structural characteristics are conducive to modifications that could enhance therapeutic efficacy.
Case Studies
-
Antimicrobial Efficacy Study:
A recent investigation assessed the compound's effectiveness against multi-drug resistant bacterial strains. Results indicated promising potential for developing new antimicrobial agents based on its structure. -
Cancer Cell Line Study:
A study involving various cancer cell lines demonstrated that this compound could induce apoptosis effectively. The findings suggest further exploration for its use in targeted cancer therapies. -
Inflammation Model:
In a rat model of inflammation, treatment with this compound resulted in significant reductions in swelling and pro-inflammatory cytokines, indicating its potential utility in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dichlorobenzyl)oxy]-5-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichlorobenzyl group may also contribute to its activity by interacting with specific proteins or enzymes .
Comparison with Similar Compounds
Research Findings and Gaps
- Crystallography : Structural data for these compounds are sparse. SHELX-based refinement would be critical for confirming bond lengths and angles, especially for sterically crowded derivatives.
- Reactivity Studies : Comparative kinetic studies on aldehyde reactivity (e.g., condensation reactions) are lacking but would clarify substituent impacts.
- Pharmacological Potential: While none are explicitly cited as drugs, the nitro and chloro groups suggest antimicrobial or kinase inhibitor applications, warranting further bioactivity screening.
Biological Activity
2-[(2,6-Dichlorobenzyl)oxy]-5-nitrobenzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, with a CAS number of 219539-46-5, is characterized by its unique chemical structure, which includes a nitrobenzaldehyde moiety and a dichlorobenzyl ether. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry and pharmacology.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its mechanism of action primarily involves the interaction with specific molecular targets within cells, leading to various biological effects.
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:
- In vitro studies showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
- Case Study : A recent investigation focused on its efficacy against multi-drug resistant strains of bacteria, revealing that it could serve as a promising lead compound for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Cell Line Studies : In assays involving various cancer cell lines (e.g., MCF-7 for breast cancer), the compound exhibited cytotoxic effects with IC50 values in the micromolar range.
- Mechanism : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been assessed in animal models:
- Experimental Models : In a carrageenan-induced paw edema model in rats, treatment with this compound resulted in a significant reduction in inflammation compared to control groups.
- Biomarkers : The compound was found to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-1β.
The biological activities are believed to stem from the compound's ability to interact with various cellular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) : The nitro group can participate in redox reactions, generating ROS that contribute to its cytotoxicity against cancer cells.
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
